AA41612 Demonstrates 42-Fold Superior Potency Over AA92593 in Melanopsin Antagonism
In a direct head-to-head comparison, AA41612 exhibited a 42-fold greater potency for inhibiting melanopsin photoresponses compared to its closest structural analog, AA92593. The half-maximal inhibitory concentration (IC50) was determined to be 15.8 nM for AA41612 versus 665 nM for AA92593 [1].
| Evidence Dimension | Inhibitory Potency (IC50) of Melanopsin Photoresponse |
|---|---|
| Target Compound Data | 15.8 ± 1.8 nM |
| Comparator Or Baseline | AA92593: 665 ± 9 nM |
| Quantified Difference | AA41612 is 42.1-fold more potent. |
| Conditions | Calcium imaging assay in CHO cells stably expressing mouse melanopsin (CHO-Opn4). |
Why This Matters
This allows for the use of significantly lower compound concentrations, reducing the risk of off-target effects and enhancing experimental robustness in ipRGC signaling studies.
- [1] Jones, K. A., et al. (2013). Small-molecule antagonists of melanopsin-mediated phototransduction. Proceedings of the National Academy of Sciences, 110(35), 14278-14283. View Source
